![molecular formula C17H18N2O2 B14462029 ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate CAS No. 69371-66-0](/img/structure/B14462029.png)
ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester structure, which is commonly found in various natural and synthetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with appropriate reagents. One common method involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with N-methyl-C-phenylcarbonimidoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzoate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The compound’s molecular structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: A simpler ester with similar aromatic properties.
Methyl 4-aminobenzoate: Shares the benzoate ester structure but with different substituents.
Ethyl 4-aminobenzoate: An intermediate in the synthesis of the target compound.
Uniqueness
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69371-66-0 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)19-16(18-2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
HUZVXVRQEVACQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=NC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



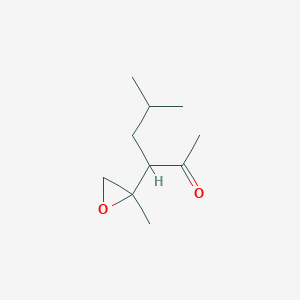
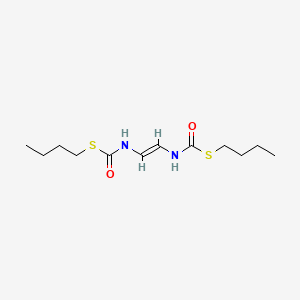
phosphanium chloride](/img/structure/B14461970.png)

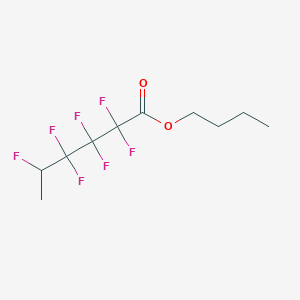

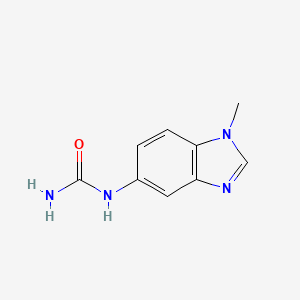
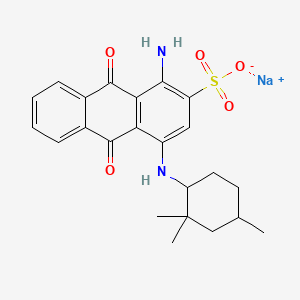
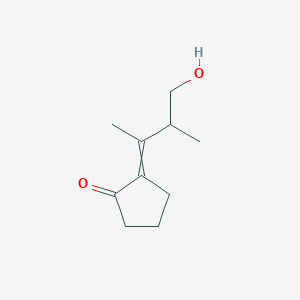
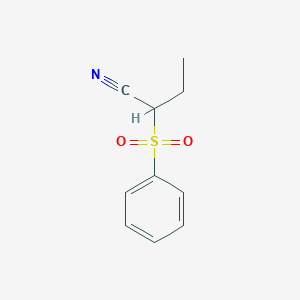


![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
